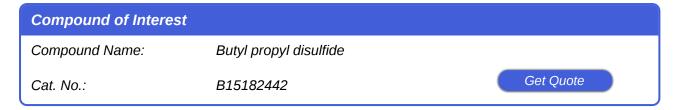


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# An In-depth Technical Guide on the Physicochemical Properties of Butyl Propyl Disulfide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **butyl propyl disulfide**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

## **Core Physicochemical Properties**

**Butyl propyl disulfide** is an organic compound classified as an unsymmetrical dialkyldisulfide. It is found naturally in some plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor profile.

The following table summarizes the key physicochemical properties of **butyl propyl disulfide**. Experimental values are provided where available, supplemented by estimated values from reliable sources.



Property	Value	Source(s)
Molecular Formula	C7H16S2	[1][2]
Molecular Weight	164.33 g/mol	[1][2]
Boiling Point	208.00 to 210.00 °C at 760.00 mm Hg 89.00 to 90.00 °C at 10.00 mm Hg	[1][2][3]
Melting Point	Not Available	[1][4]
Specific Gravity	0.94500 to 0.95500 at 20.00 °C	[2]
Refractive Index	1.49000 to 1.50000 at 20.00 °C	[2]
Solubility in Water	13.14 mg/L at 25 °C (estimated)	[1][2]
Solubility in Organic Solvents	Soluble in alcohol	[3]
logP (Octanol/Water Partition Coefficient)	4.697 (estimated)	[1][2]
Vapor Pressure	0.259000 mmHg at 25.00 °C (estimated)	[2]
Flash Point	174.00 °F (78.89 °C) - Closed Cup	[2]

# **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of **butyl propyl disulfide** are not readily available in published literature. However, standard methodologies for the synthesis and characterization of unsymmetrical disulfides are well-established.

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl). This method is advantageous as it avoids harsh



oxidizing agents and the formation of symmetrical disulfide byproducts.[5]

#### Procedure:

- A solution of the first thiol (R1SH) in dichloromethane (DCM) is cooled to -78 °C.
- A solution of 1-chlorobenzotriazole in DCM is added dropwise to the thiol solution, leading to the formation of a benzotriazolated thiol intermediate (R¹SBt).
- After stirring for a specified time, a solution of the second thiol (R<sup>2</sup>SH) in DCM is added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion.
- The reaction mixture is then washed with an appropriate aqueous solution (e.g., sodium bicarbonate), dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography to yield the pure unsymmetrical disulfide (R¹SSR²).

For the synthesis of **butyl propyl disulfide**, butanethiol and propanethiol would be used as the starting thiols.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like **butyl propyl disulfide**.

## General Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate.



- Injection: A small volume of the diluted sample is injected into the heated inlet of the GC.
- Oven Program: A temperature gradient is used to separate the components of the sample.
  For example, the oven temperature could start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
  The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a relevant range (e.g., 40-400 amu).
- Identification: The retention time and the mass spectrum of the analyte are compared to those of a known standard or to a reference library for identification.

## 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular structure of the synthesized disulfide.

## General Protocol:

- Sample Preparation: A small amount of the purified disulfide is dissolved in a deuterated solvent (e.g., CDCl₃).
- Instrumentation: A high-resolution NMR spectrometer.
- ¹H NMR: The spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts, integration, and splitting patterns of the signals are analyzed.
- ¹³C NMR: The spectrum provides information about the different types of carbon atoms in the molecule.
- Data Analysis: The obtained spectra are compared with predicted spectra or data from similar known compounds to confirm the structure of **butyl propyl disulfide**.[8][9]

# **Signaling Pathways and Biological Activity**



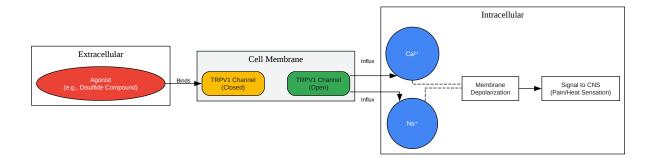
Direct evidence linking **butyl propyl disulfide** to specific signaling pathways is currently lacking in scientific literature. However, research on structurally related organosulfur compounds provides insights into potential biological activities.

Some disulfide-containing compounds have been shown to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. For instance, (E/Z)-propenyl sec-butyl disulfide, a compound found in the essential oil of Ferula iliensis, has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10]

## TRPV1 Signaling Pathway:

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin (the active component of chili peppers), and protons.[11][12][13][14] Activation of TRPV1 leads to an influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, which depolarizes the sensory neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of pain and heat.[10][14]

The following diagram illustrates a simplified overview of the TRPV1 signaling pathway upon activation by an agonist.





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Caption: Simplified TRPV1 signaling pathway activated by an agonist.

While it is plausible that **butyl propyl disulfide** could interact with TRP channels or other biological targets, further research is required to establish any direct involvement in specific signaling pathways.

# **Safety and Handling**

**Butyl propyl disulfide** is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[15][16] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16]

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